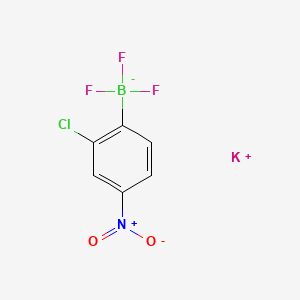
Potassium (2-chloro-4-nitrophenyl)trifluoroborate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound a valuable reagent in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2-chloro-4-nitrophenyl)trifluoroboranuide typically involves the reaction of 2-chloro-4-nitrophenylboronic acid with potassium bifluoride (KHF2). The reaction is carried out in an aqueous medium, and the product is isolated by filtration and drying .
Industrial Production Methods
Industrial production of potassium organotrifluoroborates, including potassium (2-chloro-4-nitrophenyl)trifluoroboranuide, follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and filtration systems to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide undergoes various chemical reactions, including:
Nucleophilic substitution: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the nitro and chloro groups, which activate the aromatic ring towards nucleophilic attack.
Cross-coupling reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it acts as a nucleophilic partner to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Strong nucleophiles such as hydroxide or alkoxide ions are used under basic conditions.
Cross-coupling reactions: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products
Nucleophilic substitution: The major products are substituted aromatic compounds where the nitro or chloro group is replaced by the nucleophile.
Cross-coupling reactions: The major products are biaryl compounds formed by the coupling of the aromatic ring with another aromatic or aliphatic group.
科学研究应用
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of advanced materials and fine chemicals.
作用机制
The mechanism of action of potassium (2-chloro-4-nitrophenyl)trifluoroboranuide in cross-coupling reactions involves the following steps:
Oxidative addition: The palladium catalyst undergoes oxidative addition with the electrophilic partner.
Transmetalation: The trifluoroborate group transfers the nucleophilic aromatic group to the palladium center.
Reductive elimination: The coupled product is formed, and the palladium catalyst is regenerated.
相似化合物的比较
Similar Compounds
- Potassium (4-chloro-3-nitrophenyl)trifluoroborate
- Potassium (2-chloro-5-nitrophenyl)trifluoroborate
Uniqueness
Potassium (2-chloro-4-nitrophenyl)trifluoroboranuide is unique due to its specific substitution pattern on the aromatic ring, which can influence its reactivity and selectivity in chemical reactions. The presence of both chloro and nitro groups provides a balance of electron-withdrawing effects, making it a versatile reagent in various synthetic applications .
属性
分子式 |
C6H3BClF3KNO2 |
|---|---|
分子量 |
263.45 g/mol |
IUPAC 名称 |
potassium;(2-chloro-4-nitrophenyl)-trifluoroboranuide |
InChI |
InChI=1S/C6H3BClF3NO2.K/c8-6-3-4(12(13)14)1-2-5(6)7(9,10)11;/h1-3H;/q-1;+1 |
InChI 键 |
UHUWJGIOBIDDQP-UHFFFAOYSA-N |
规范 SMILES |
[B-](C1=C(C=C(C=C1)[N+](=O)[O-])Cl)(F)(F)F.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



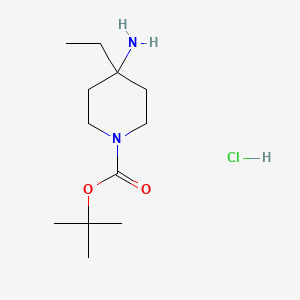
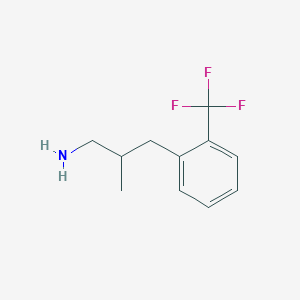
![4-(but-3-en-1-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid](/img/structure/B13481414.png)
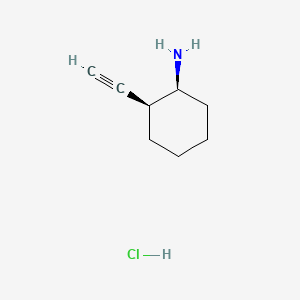
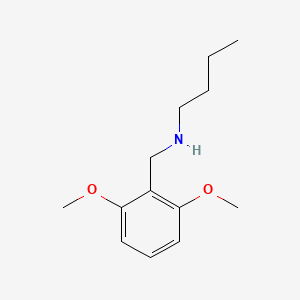
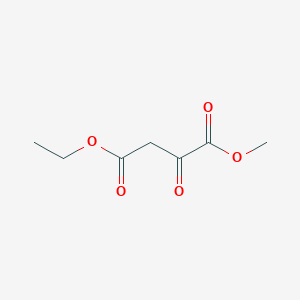

![Rac-1-[(1r,3r)-3-[(dimethylamino)methyl]cyclobutyl]methanaminedihydrochloride,trans](/img/structure/B13481437.png)
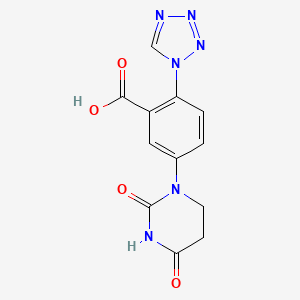
![N-[4-(hydroxymethyl)phenyl]formamide](/img/structure/B13481445.png)
![3-ethynyl-N-[(quinolin-2-yl)methyl]aniline](/img/structure/B13481453.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-(3-hydroxyphenyl)acetic acid](/img/structure/B13481461.png)

